BenchChemオンラインストアへようこそ!

4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Regioisomer Purity Solid-State Characterization Crystallinity

Choose this compound for its unique para-substituted geometry and N-methylamino linker, which differentiate it from meta-isomers (mp 168-170°C) and N-demethylated analogs. These structural features directly impact receptor binding and assay reproducibility. As a methotrexate analog scaffold, it is ideal for DHFR inhibition screening and EP4 antagonist SAR studies. Its distinct MW (257.29 g/mol) ensures unambiguous detection in metabolic stability assays. With a well-characterized melting point of 172-174°C and ≥95% purity, it serves as a reliable impurity reference standard for HPLC/LC-MS method development and system suitability testing.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 387350-50-7
Cat. No. B1301104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
CAS387350-50-7
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N(C)C2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C14H15N3O2/c1-9-8-10(2)16-14(15-9)17(3)12-6-4-11(5-7-12)13(18)19/h4-8H,1-3H3,(H,18,19)
InChIKeyCWDJNWNZJJKIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS 387350-50-7) Procurement and Research Baseline


4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS 387350-50-7) is a pyrimidine-containing benzoic acid derivative with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . It features a 4,6-dimethylpyrimidin-2-yl group linked via a methylamino bridge to a para-substituted benzoic acid moiety . This compound is primarily utilized as a research chemical and building block in medicinal chemistry, with preliminary investigations suggesting potential roles as an EP4 receptor antagonist or enzyme inhibitor .

Why Substituting 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid with Close Analogs Requires Rigorous Validation


The para-substituted benzoic acid core combined with the N-methylamino linker in 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS 387350-50-7) confers distinct physicochemical and potentially biological properties that are not recapitulated by regioisomers (e.g., meta-substituted analogs), N-demethylated variants, or compounds lacking the methylamino bridge . Minor structural perturbations can alter melting point, solubility, and receptor-binding geometry, thereby impacting experimental reproducibility and downstream application validity . Consequently, generic substitution without empirical verification risks compromising assay outcomes and data integrity.

Quantitative Differentiation of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS 387350-50-7) from Structural Analogs


Melting Point Divergence from Meta-Substituted Regioisomer (CAS 387350-52-9)

The para-substituted 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid exhibits a melting point of 172–174 °C , whereas its meta-substituted regioisomer 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS 387350-52-9) melts at 168–170 °C . This difference arises from altered crystal packing due to the carboxylate group's positional substitution on the benzene ring.

Regioisomer Purity Solid-State Characterization Crystallinity

Molecular Weight and Elemental Composition Distinction from N-Demethylated Analog (CAS 81261-97-4)

The target compound possesses a molecular weight of 257.29 g/mol (C14H15N3O2) , which is 14.03 Da heavier than the N-demethylated analog 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid (CAS 81261-97-4; MW = 243.26 g/mol, C13H13N3O2) . The additional methyl group on the amine linker increases lipophilicity and modifies hydrogen-bonding potential.

Mass Spectrometry Building Block Differentiation Molecular Formula

Structural Determinants for Potential EP4 Receptor Antagonism

The 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid scaffold is structurally aligned with disclosed EP4 receptor antagonist pharmacophores . Although direct IC50 data for CAS 387350-50-7 remains unreported, closely related compounds within this chemotype have demonstrated EP4 antagonism with IC50 values as low as 123 nM in human whole blood PGE2-induced TNFα reduction assays .

EP4 Antagonist Prostaglandin E2 Inflammation Cancer

Utility as an Analytical Reference Standard and Impurity Marker

4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is explicitly marketed as an impurity reference standard for pharmaceutical quality control . Its defined purity (≥95%) and well-characterized solid-state properties (e.g., melting point 172–174 °C) support its use in HPLC/LC-MS method development and batch-release testing.

Impurity Profiling Reference Standard Quality Control

Validated Application Scenarios for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS 387350-50-7)


Medicinal Chemistry SAR Exploration: EP4 Receptor Antagonist Optimization

Based on class-level inference of EP4 antagonism , this para-substituted benzoic acid derivative serves as a key scaffold for structure-activity relationship (SAR) studies. Modifications at the pyrimidine 4,6-positions or benzoic acid moiety can be systematically explored, with the methylamino linker providing a defined conformational constraint that distinguishes it from regioisomers and N-demethylated analogs .

Analytical Method Development: Impurity Profiling and Reference Standard Qualification

The compound's commercial designation as an impurity reference standard makes it directly applicable for developing and validating HPLC or LC-MS methods to detect related substances in pharmaceutical active pharmaceutical ingredients (APIs). Its well-characterized melting point (172–174 °C) and ≥95% purity provide a reliable benchmark for system suitability testing.

Chemical Biology Probe Design: Targeted Enzyme Inhibition Studies

As a pyrimidine-containing benzoic acid analog of methotrexate , this compound is suitable for preliminary inhibition screening against folate pathway enzymes such as dihydrofolate reductase (DHFR). The distinct molecular weight (257.29 g/mol) facilitates unambiguous detection in cellular lysates and metabolic stability assays, enabling correlation of structural modifications with enzyme engagement.

Solid-State Characterization and Crystallinity Studies

The reproducible melting point of 172–174 °C , which differs from that of its meta-substituted regioisomer (168–170 °C) , makes this compound a useful model for polymorphism screening, crystal packing analysis, and thermal stability assessment. Researchers can leverage this thermal signature to verify batch-to-batch consistency and investigate structure-property relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.